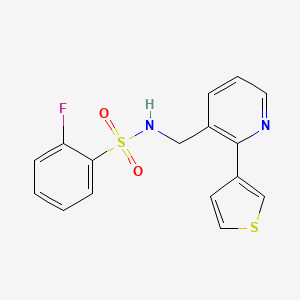

2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 2-fluorophenyl group linked via a methyl bridge to a pyridine ring substituted at position 2 with a thiophen-3-yl moiety. Its structure combines sulfonamide functionality with heterocyclic systems (pyridine and thiophene), which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties.

Properties

IUPAC Name |

2-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEAMYZWLIPBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a reaction between 2-bromopyridine and thiophene-3-boronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Introduction of the Fluorine Atom:

Formation of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Tin(II) chloride, iron powder

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. These compounds have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

In a study assessing the antimicrobial characteristics of similar compounds, it was found that these sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported to be around 32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Antiviral Potential

Compounds with similar structures have shown promising antiviral activity, particularly against Hepatitis C Virus (HCV). For instance, derivatives of this sulfonamide were tested in vitro and exhibited significant antiviral effects with effective concentrations (EC50) in the low micromolar range . This suggests potential applications in developing antiviral therapies.

3. Anti-inflammatory Properties

The anti-inflammatory potential of compounds like 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has also been explored. Similar sulfonamides have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. IC50 values for COX inhibition often range from 44.81 to 55.65 µg/mL .

Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Reported Efficacy |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | MIC ~ 32 µg/mL |

| Antiviral | Hepatitis C Virus | EC50 ~ 31.9 µM |

| Anti-inflammatory | COX enzymes | IC50 ~ 44.81 - 55.65 µg/mL |

Synthesis and Structural Analysis

The synthesis of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions, including the formation of key intermediates through coupling reactions such as Suzuki-Miyaura coupling . The introduction of the thiophene and pyridine moieties is critical for enhancing biological activity.

Case Studies

Study 1: Antimicrobial Screening

In a controlled laboratory setting, derivatives similar to 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide were screened against various bacterial strains. The results indicated significant efficacy against resistant strains, highlighting the compound's potential as a basis for new antimicrobial agents .

Study 2: Antiviral Efficacy Testing

A derivative was tested for its antiviral properties against HCV in cell culture models. The findings revealed an EC50 value indicating considerable antiviral activity compared to existing treatments, suggesting its potential use in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

Electronic Properties: In materials science, the compound’s electronic properties are utilized to enhance the performance of electronic devices through efficient charge transport and light emission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound 1 : 4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863511-95-9)

- Structure : Features a thiazole ring (instead of thiophene) and a pyridin-3-yl group. The sulfonamide is attached to a 4-fluorophenyl ring via an ethyl linker.

- Key Differences: Heterocycle: Thiazole (N-containing) vs. thiophene (S-only). Linker: Ethyl vs. methyl bridge, affecting flexibility and steric bulk. Substituent Position: Pyridine at position 3 vs. position 2 in the target compound.

- Relevance : Demonstrates how heterocycle choice impacts electronic properties and solubility .

Compound 2 : N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structure: Pyridine ring substituted with an anilino group (phenylamine) at position 2 and a 4-methylbenzenesulfonamide at position 3.

- Key Differences: Substituents: Lacks fluorine and thiophene; includes a methylbenzene sulfonamide and aniline.

- Synthesis : Prepared via condensation of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, a common sulfonamide derivatization method .

Compound 3 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogues suggest:

- Molecular Weight : Estimated ~390–420 g/mol (based on structural similarity to Compound 1 and 2).

- Polarity : Thiophene’s lower polarity compared to thiazole may reduce aqueous solubility but enhance membrane permeability.

- Thermal Stability : Fluorine substituents generally increase melting points (e.g., Compound 3: 175–178°C) .

Functional Group Impact

- Sulfonamide Group : Enhances hydrogen-bonding capacity and acidity (pKa ~10–11), critical for target binding in enzymes or receptors.

- Fluorine : Electron-withdrawing effects stabilize adjacent groups and modulate lipophilicity.

- Heterocycles :

- Thiophene : Contributes to π-stacking interactions; less polar than thiazole.

- Pyridine : Basic nitrogen can protonate under physiological conditions, influencing solubility and interaction profiles.

Biological Activity

2-Fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that may confer unique interactions with biological targets, making it a candidate for further investigation in drug discovery.

Chemical Structure and Properties

The compound's molecular formula is , and it features a fluorine atom, a thiophene ring, and a pyridine moiety. These structural components are significant as they influence the compound's solubility, lipophilicity, and overall biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆FN₂O₂S |

| Molecular Weight | 348.38 g/mol |

| IUPAC Name | 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide |

| Solubility | Soluble in DMSO |

The biological activity of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atom may enhance binding affinity to target proteins due to increased electronegativity, while the aromatic rings provide hydrophobic interactions that stabilize binding.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation or apoptosis.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, impacting signaling pathways.

Antiviral Activity

Research indicates that compounds similar to 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit antiviral properties. For instance, derivatives with similar structural motifs have shown effective inhibition against viral replication in cell cultures, suggesting that this compound may also possess antiviral activity.

Antibacterial Activity

Studies have demonstrated that sulfonamide derivatives can exhibit significant antibacterial effects. For example, compounds with structural similarities have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations (IC50 values ranging from 0.003 to 0.046 μg/mL) .

Case Studies

- Antiviral Efficacy : In a study focusing on N-Heterocycles as antiviral agents, compounds structurally related to 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide were shown to inhibit reverse transcriptase activity effectively . The EC50 values for these compounds ranged from 130 to 263 μM.

- Antibacterial Testing : Another investigation into thiazole derivatives highlighted the antibacterial potency of related compounds against Escherichia coli and Staphylococcus aureus, with MIC values demonstrating effectiveness at concentrations lower than commonly used antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.